二(叔丁氧羰基-N-9-芴甲氧羰基-L-半胱氨酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Cys-OtBu (Fluorenylmethyloxycarbonyl-Cysteine-tert-Butoxide) is an amino acid derivative used in peptide synthesis. It is a derivative of cysteine, a naturally occurring amino acid, which has been modified to be more stable and reactive in a wide range of organic solvents. Fmoc-Cys-OtBu is used in a variety of peptide synthesis protocols and has become a popular reagent due to its high reactivity and stability.

科学研究应用

蛋白质组学研究

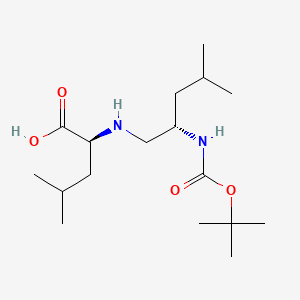

“二(叔丁氧羰基-N-9-芴甲氧羰基-L-半胱氨酸)”是一种Fmoc保护的半胱氨酸衍生物,在蛋白质组学研究中具有潜在的用途 {svg_1}. 半胱氨酸是一种多功能氨基酸,参与许多生物过程,包括二硫键的形成,二硫键是蛋白质结构的关键组成部分 {svg_2}.

固相肽合成技术

该化合物已用于合成正交保护的羊毛硫氨酸 {svg_3}. 它已被用于开发一种侧链锚定策略,用于合成具有C末端半胱氨酸的肽酸的固相肽合成 (SPPS) {svg_4}.

基因编辑

“二(叔丁氧羰基-N-9-芴甲氧羰基-L-半胱氨酸)”在基因编辑中具有应用 {svg_5}. 然而,该化合物在该领域中的作用和机制的细节在来源中没有明确提及 {svg_6}.

纳米材料制备

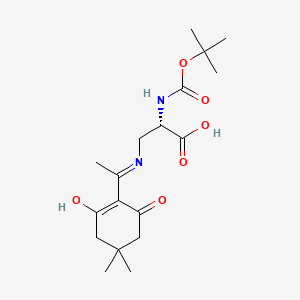

一项研究表明,“二(叔丁氧羰基-N-9-芴甲氧羰基-L-半胱氨酸)”可用于制备纳米碗 (NB) 结构 {svg_7}. 这是通过连续流动微流控技术实现的超分子自组装 {svg_8}.

pH 响应型药物递送系统

使用“二(叔丁氧羰基-N-9-芴甲氧羰基-L-半胱氨酸)”制备的 NB 结构被进一步注入囊泡壳中,形成 NB 壳 {svg_9}. 这些 NB 壳具有根据环境 pH 变化主动调节其表面孔隙开闭的能力 {svg_10}. 这使得它们成为潜在的 pH 可切换按需抗癌药物递送系统的候选者 {svg_11}.

抗癌药物递送

NB 壳装载了抗癌药物阿霉素 (Dox),包封率为 42% {svg_12}. 装载 Dox 的 NB 壳在 C6 胶质瘤细胞中表现出增强的疗效 {svg_13}. 在胶质母细胞瘤动物模型中测试时,与游离 Dox 相比,纳米制剂显示出显着更高的肿瘤生长抑制率 {svg_14}.

作用机制

Target of Action

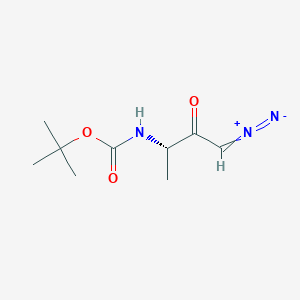

(Fmoc-Cys-OtBu)2, also known as a cystine dipeptide linked through an oxidized disulfide bond , is primarily used in the synthesis of peptides and proteins . The primary targets of this compound are the cysteine residues in these peptides and proteins .

Mode of Action

The compound interacts with its targets by incorporating cysteine residues followed by oxidation of the thiol functions yielding disulfides . This process is often referred to as “folding” and helps to stabilize the biologically active conformation of peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. Specifically, it plays a crucial role in the formation of disulfide bridges, which are essential for stabilizing the tertiary structure of these biomolecules .

Result of Action

The result of the action of (Fmoc-Cys-OtBu)2 is the formation of disulfide bridges in peptides and proteins. These bridges are critical for maintaining the stability and functionality of these biomolecules .

Action Environment

The action of (Fmoc-Cys-OtBu)2 can be influenced by various environmental factors. For instance, the compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . Moreover, the choice of solvents can significantly impact the synthesis process . Therefore, careful consideration of these factors is essential for optimizing the efficacy and stability of (Fmoc-Cys-OtBu)2 in peptide and protein synthesis.

属性

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNHOFZFYLKLF-UWXQCODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)